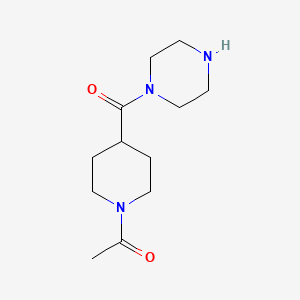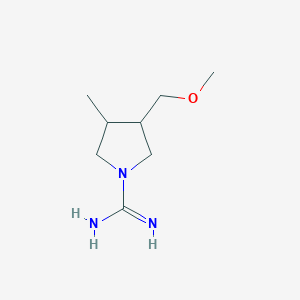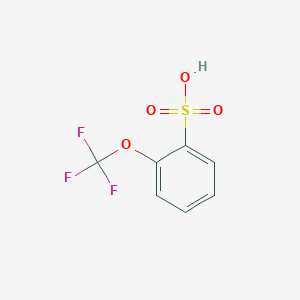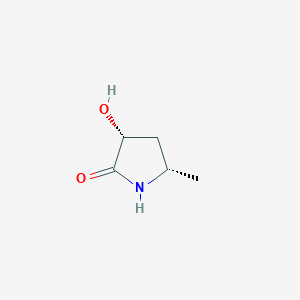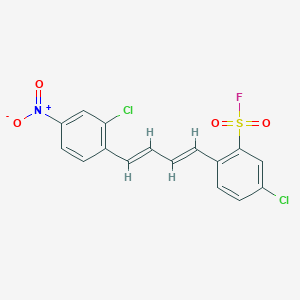
5-Chloro-2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, nitro, and sulfonyl fluoride
Métodos De Preparación
The synthesis of 5-Chloro-2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the buta-1,3-dien-1-yl intermediate: This step involves the reaction of a suitable diene precursor with a chlorinated nitrobenzene derivative under specific conditions.
Coupling with benzene-1-sulfonyl fluoride: The intermediate is then reacted with benzene-1-sulfonyl fluoride in the presence of a catalyst to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to increase yield and purity.
Análisis De Reacciones Químicas
5-Chloro-2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation reactions: The compound can undergo oxidation reactions, particularly at the buta-1,3-dien-1-yl moiety, forming epoxides or other oxidized products.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and oxidizing agents such as potassium permanganate.
Aplicaciones Científicas De Investigación
5-Chloro-2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The nitro and chloro groups may also contribute to its biological activity by interacting with cellular components.
Comparación Con Compuestos Similares
Similar compounds to 5-Chloro-2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride include:
5-(4-Chloro-2-nitrophenyl)furfural: This compound shares the chloro and nitro functional groups but differs in its overall structure and reactivity.
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide: Another related compound with similar functional groups but different applications and properties.
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties.
Propiedades
Número CAS |
31368-32-8 |
|---|---|
Fórmula molecular |
C16H10Cl2FNO4S |
Peso molecular |
402.2 g/mol |
Nombre IUPAC |
5-chloro-2-[(1E,3E)-4-(2-chloro-4-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H10Cl2FNO4S/c17-13-7-5-12(16(9-13)25(19,23)24)4-2-1-3-11-6-8-14(20(21)22)10-15(11)18/h1-10H/b3-1+,4-2+ |
Clave InChI |
AGJNBXQYIMASIF-ZPUQHVIOSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)/C=C/C=C/C2=C(C=C(C=C2)Cl)S(=O)(=O)F |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C=CC=CC2=C(C=C(C=C2)Cl)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



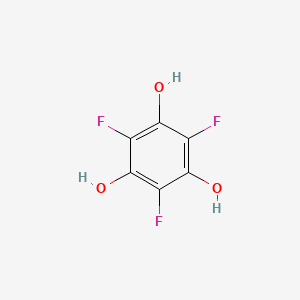
![tert-Butyl (S)-5-amino-7,7-difluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13346183.png)
![2-(((((1S,4S,6S)-6-Isopropyl-4-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-methylcyclohex-2-en-1-yl)methyl)amino)methyl)phenol](/img/structure/B13346189.png)
![(1R,2S,5S)-6,6-Dimethyl-N-((2S)-1-oxo-3-(2-oxopyrrolidin-3-yl)propan-2-yl)-3-(2-(4-(trifluoromethoxy)phenoxy)acetyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13346200.png)
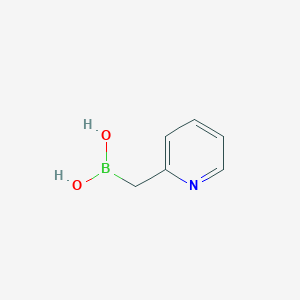
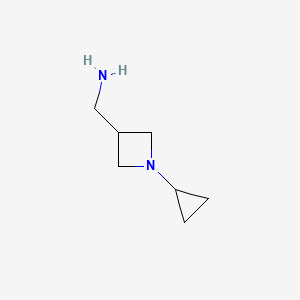

![Methyl 4-(4-formyl-2-oxabicyclo[2.2.2]octan-1-yl)benzoate](/img/structure/B13346218.png)
